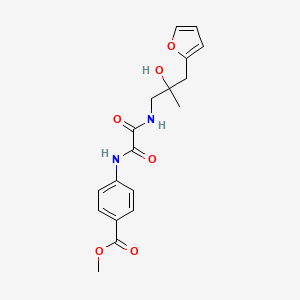
Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C18H20N2O6 and its molecular weight is 360.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)amino)-2-oxoacetamido)benzoate is a complex organic compound with potential biological activities. Its structure includes a furan ring, a benzoate moiety, and an amino acid derivative, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is methyl 4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamoyl]benzoate. Its molecular formula is C17H19N3O5, and it possesses unique chemical properties due to the presence of functional groups that can interact with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with receptors, altering cellular signaling pathways.
- Antioxidant Activity : The furan ring can contribute to antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various furan derivatives, suggesting that this compound could possess similar effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. A related study demonstrated that similar derivatives can inhibit pro-inflammatory cytokines, which may be relevant for conditions like arthritis or inflammatory bowel disease.
Cytotoxicity and Cancer Research
Preliminary studies have indicated that furan-containing compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis through the modulation of apoptotic pathways. Further research is needed to establish the specific effects of this compound on various cancer cell lines.
Data Table: Biological Activities
| Biological Activity | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Effective inhibition observed | |
| Antimicrobial | Escherichia coli | Moderate inhibition observed | |
| Anti-inflammatory | Cytokine production in vitro | Reduced cytokine levels | |
| Cytotoxicity | Cancer cell lines | Induced apoptosis in vitro |
Case Studies
-
Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various furan derivatives and tested their antimicrobial activities against common pathogens. This compound showed promising results comparable to standard antibiotics.
"The results indicate that furan derivatives could serve as lead compounds for developing new antimicrobial agents."
-
Anti-inflammatory Research : A case study investigated the anti-inflammatory effects of structurally similar compounds in animal models of inflammation. The study found significant reductions in inflammatory markers when treated with these compounds.
"These findings support further investigation into furan-based compounds for therapeutic use in inflammatory diseases."
Properties
IUPAC Name |
methyl 4-[[2-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-18(24,10-14-4-3-9-26-14)11-19-15(21)16(22)20-13-7-5-12(6-8-13)17(23)25-2/h3-9,24H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNUPZBETPXYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














